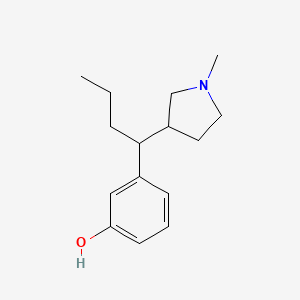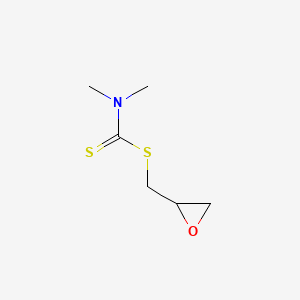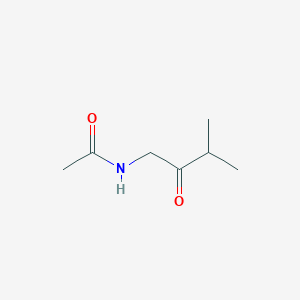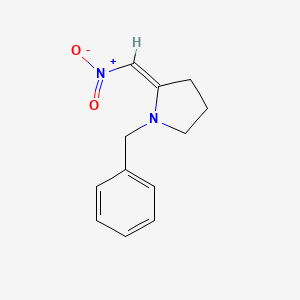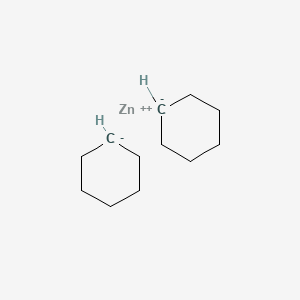
zinc;cyclohexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Zinc;cyclohexane is a compound that combines zinc, a transition metal, with cyclohexane, a six-carbon ring structure Zinc is an essential element in various biological processes and industrial applications, while cyclohexane is a common organic solvent and a building block in organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of zinc;cyclohexane typically involves the reaction of zinc salts with cyclohexane under specific conditions. One common method is the reduction of zinc salts using cyclohexane as a solvent. This process often requires a catalyst and specific reaction conditions, such as temperature and pressure, to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, separation, and crystallization to obtain the final product. The use of advanced technologies and equipment ensures the efficient production of this compound on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
Zinc;cyclohexane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form zinc oxide and cyclohexanone.
Reduction: this compound can be reduced to form zinc metal and cyclohexane.
Substitution: The compound can participate in substitution reactions where one or more hydrogen atoms in cyclohexane are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like oxygen or hydrogen peroxide, reducing agents like hydrogen gas, and catalysts such as palladium or platinum. Reaction conditions may vary depending on the desired product, but typically involve controlled temperature, pressure, and reaction time.
Major Products Formed
The major products formed from the reactions of this compound include zinc oxide, cyclohexanone, and cyclohexanol. These products have various applications in different industries, including pharmaceuticals, agriculture, and materials science.
Scientific Research Applications
Zinc;cyclohexane has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential role in biological processes and as a model compound for zinc-containing enzymes.
Medicine: Investigated for its potential therapeutic effects and as a component in drug delivery systems.
Industry: Utilized in the production of materials, coatings, and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of zinc;cyclohexane involves the interaction of zinc ions with molecular targets and pathways in biological systems. Zinc ions can act as cofactors for enzymes, influencing their activity and function. The cyclohexane component may facilitate the transport and delivery of zinc ions to specific sites within cells, enhancing their biological effects.
Comparison with Similar Compounds
Similar Compounds
Zinc oxide: A widely used compound with applications in medicine, cosmetics, and materials science.
Cyclohexanone: An organic compound used as a solvent and intermediate in chemical synthesis.
Cyclohexanol: An alcohol derived from cyclohexane, used in the production of nylon and other industrial applications.
Uniqueness
Zinc;cyclohexane is unique due to its combination of zinc and cyclohexane, resulting in distinct chemical and physical properties. This compound offers potential advantages in various applications, such as enhanced reactivity, stability, and targeted delivery of zinc ions in biological systems.
Properties
CAS No. |
15658-08-9 |
|---|---|
Molecular Formula |
C12H22Zn |
Molecular Weight |
231.7 g/mol |
IUPAC Name |
zinc;cyclohexane |
InChI |
InChI=1S/2C6H11.Zn/c2*1-2-4-6-5-3-1;/h2*1H,2-6H2;/q2*-1;+2 |
InChI Key |
ORGPMZWSTKVIJI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC[CH-]CC1.C1CC[CH-]CC1.[Zn+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Isopropyl-1-methylbicyclo[2.2.2]oct-5-ene-2-carbaldehyde](/img/structure/B13792338.png)
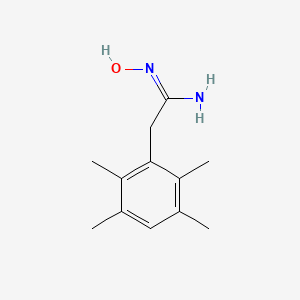
![3-Azabicyclo[3.2.0]heptane-2-carbonitrile](/img/structure/B13792342.png)
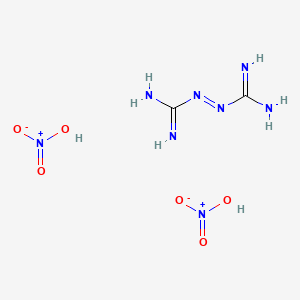
![1H-Cyclopropa[3,4]pyrrolo[1,2-B]pyridazine](/img/structure/B13792358.png)
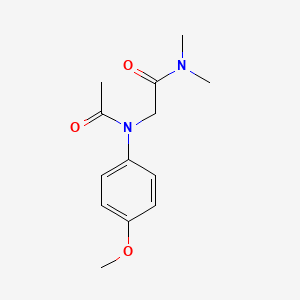
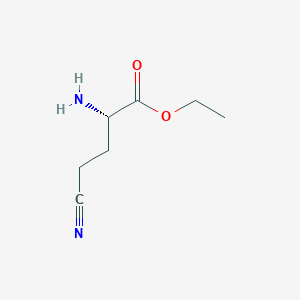
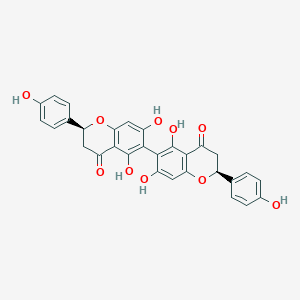
![N-{[(4S)-2,2-Dimethyl-1,3-dioxolan-4-YL]methyl}acetamide](/img/structure/B13792365.png)
